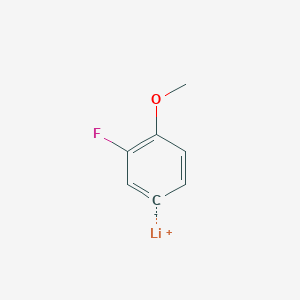

lithium;1-fluoro-2-methoxybenzene-5-ide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;1-fluoro-2-methoxybenzene-5-ide is an organolithium compound with the molecular formula C7H6FOLi It is a derivative of benzene, where a lithium atom is bonded to the benzene ring, and the ring is substituted with a fluorine atom and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-fluoro-2-methoxybenzene-5-ide typically involves the reaction of 1-fluoro-2-methoxybenzene with an organolithium reagent, such as n-butyllithium. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium species from reacting with moisture or oxygen.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger quantities of reagents and solvents, maintaining stringent control over reaction conditions, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Lithium;1-fluoro-2-methoxybenzene-5-ide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.

Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride may be used, depending on the specific reaction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the benzene ring with another aromatic ring.

Applications De Recherche Scientifique

Lithium;1-fluoro-2-methoxybenzene-5-ide has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to introduce fluorine and methoxy groups into drug candidates, potentially enhancing their biological activity and metabolic stability.

Material Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Catalysis: The compound can serve as a ligand or a reagent in catalytic processes, facilitating various chemical transformations.

Mécanisme D'action

The mechanism of action of lithium;1-fluoro-2-methoxybenzene-5-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This allows it to attack electrophilic centers in other molecules, facilitating various chemical reactions. The fluorine and methoxy substituents can influence the reactivity and selectivity of the compound by altering the electronic properties of the benzene ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium;1-fluoro-2-methylbenzene-5-ide: Similar structure but with a methyl group instead of a methoxy group.

Lithium;1-chloro-2-methoxybenzene-5-ide: Similar structure but with a chlorine atom instead of a fluorine atom.

Lithium;1-fluoro-2-ethoxybenzene-5-ide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Lithium;1-fluoro-2-methoxybenzene-5-ide is unique due to the combination of the fluorine and methoxy substituents, which can significantly influence its reactivity and the types of reactions it can undergo. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in organic synthesis and other applications.

Activité Biologique

Antiviral Activity

Fluorinated heterocycles, including those with structures similar to 1-fluoro-2-methoxybenzene, have shown promising antiviral properties. These compounds have demonstrated activity against various viruses, including HIV and HBV .

Anti-HIV Activity

A study on fluorinated hybrids revealed potential as new anti-HIV drugs. For instance, compound 1c showed high activity against HBsAg production with an EC50 of 0.01 μM, while compound 1b exhibited potent activity in inhibiting HBeAg production with an EC50 of 0.25 μM .

Anti-HBV Activity

Fluorinated compounds have also shown efficacy against Hepatitis B Virus (HBV). One notable example is compound 2a, which demonstrated significant activity against lamivudine-resistant HBV mutants:

| Antigen | Compound 2a Inhibition | Lamivudine Inhibition |

|---|---|---|

| HBsAg | 45.3% | 47.7% |

| HBeAg | 21.9% | 22.1% |

These results were observed at a concentration of 20 μM over 9 days .

Anti-inflammatory Activity

Fluorinated compounds structurally related to 1-fluoro-2-methoxybenzene have demonstrated anti-inflammatory properties. In one study, the anti-inflammatory activity was evaluated by measuring the inhibition of LPS-induced NO secretion in mouse RAW264.7 macrophages .

Antimycobacterial Activity

Derivatives of fluorinated compounds have shown potent activity against Mycobacterium tuberculosis. For example, 3,5-dialkoxypyridine analogues demonstrated improved anti-tubercular activity both in vitro and in vivo, with lower lipophilicity and reduced risk for QT prolongation compared to existing drugs .

The biological activity of compounds similar to 1-fluoro-2-methoxybenzene is often attributed to their unique physicochemical properties:

- Increased lipophilicity: The fluorine atom often enhances the compound's ability to cross cell membranes .

- Metabolic stability: Fluorination can improve the compound's resistance to metabolic degradation .

- Enhanced binding affinity: The presence of fluorine can increase the compound's affinity for target proteins .

Structure-Activity Relationships

Research on related compounds has revealed important structure-activity relationships:

- The presence of an amide group on a triazole ring can enhance antiviral activity by interacting with viral DNA polymerase through hydrogen bonding .

- π–π stacking interactions between planar heterocyclic structures and adjacent DNA bases can contribute to antiviral efficacy .

- Modulation of lipophilicity through structural modifications can significantly impact bioavailability and toxicological profiles .

Propriétés

Numéro CAS |

671819-12-8 |

|---|---|

Formule moléculaire |

C7H6FLiO |

Poids moléculaire |

132.1 g/mol |

Nom IUPAC |

lithium;1-fluoro-2-methoxybenzene-5-ide |

InChI |

InChI=1S/C7H6FO.Li/c1-9-7-5-3-2-4-6(7)8;/h3-5H,1H3;/q-1;+1 |

Clé InChI |

YTFIQBDXQGQBBW-UHFFFAOYSA-N |

SMILES canonique |

[Li+].COC1=C(C=[C-]C=C1)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.